1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound is a derivative of 4-methoxybenzyl alcohol and 1H-1,2,3-triazole-4-carboxylic acid. 4-Methoxybenzyl alcohol is used in organic synthesis . 1H-1,2,3-triazole is a class of azoles which are heterocyclic compounds with nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the use of protecting groups. For instance, the 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, 4-methoxybenzyl chloride (PMB-Cl) is used in providing protected phenolic ether intermediates for organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 4-methoxybenzyl alcohol has a flash point of 146 °C / 294.8 °F .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Triazole Derivatives : 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized through multi-component reactions and characterized by various spectroscopic methods. The heterocyclic aromatic 1,2,3-triazole ring structure has been a focal point in these syntheses, showcasing the compound's structural versatility in forming different derivatives (Vo, 2020).
Structural Elucidation : The structure of related triazole compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, has been confirmed through comprehensive spectroscopic analysis, including infrared, nuclear magnetic resonance, and mass spectroscopy, highlighting the chemical's structural complexity and the importance of detailed analysis for understanding its properties (Alotaibi et al., 2018).
Chemical Reactivity and Applications
Inclusion in Synthesis Protocols : 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is used in the synthesis of various compounds. For instance, its reaction with (3-bromo-4-pyridyl)triisopropoxytitanium leads to the production of specific 2-acylindole-3-carboxylic acids, showcasing its reactivity and utility in complex chemical syntheses (Miki, Hachiken, & Yanase, 2001).
Role in 'Click' Chemistry : The compound and its derivatives are crucial in 'click' chemistry, facilitating rapid and efficient synthesis routes. For instance, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol, derived from 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid, has shown significant rate enhancement in copper-catalyzed azide–alkyne cycloaddition, indicating its potential in accelerating chemical reactions (Tale, Gopula, & Toradmal, 2015).
Facilitation of Solid-Phase Synthesis : The compound is used in solid-phase synthesis methodologies, particularly in the creation of 1,2,3-triazoles through 1,3-dipolar cycloaddition, underscoring its importance in advanced and highly controlled synthetic processes (Harju, Vahermo, Mutikainen, & Yli-Kauhaluoma, 2003).
Safety And Hazards
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVCZGZVFJWZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594453 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
4916-13-6 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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